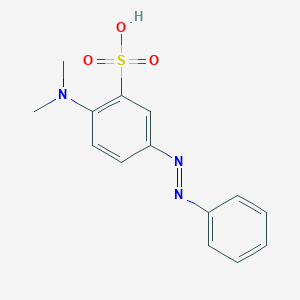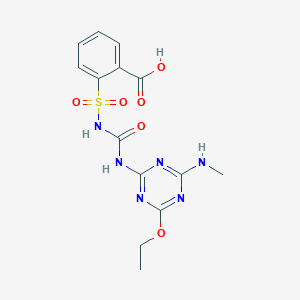
(E)-3-Cyclohexyl-2-propen-1-ol
Übersicht
Beschreibung
(E)-3-Cyclohexyl-2-propen-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Self-Chemical Ionization Mass Spectrometry : A study developed a self-chemical ionization method in quadrupole mass spectrometry for compounds including analogues of (E)-2-iod-3-(phenylsulfinyl)-2-propen-1-ol, which provided more information than electron impact ionization, particularly in the high mass area (Zhang, Guo, Wei, & Ma, 2010).
Antimycobacterial Activity : Another study synthesized a series of compounds, including 3-cyclohexyl-substituted analogues, to evaluate their antimycobacterial activity. This research provided insights into structure-activity relationships relevant to treating Mycobacterium tuberculosis (Sanna, Carta, Gherardini, Esmail, & Rahbar Nikookar, 2002).
Synthesis Techniques and Applications : A study on the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including derivatives of 3-cyclohexyl-2-propyn-1-ols, demonstrated a new method to produce fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005).
Role in Chemical Synthesis : The compound has been used in various chemical syntheses, such as the preparation of hexahydroindenones through a Diels–Alder cycloaddition and Nazarov cyclization sequence of triene alcohols, showing its utility in complex organic synthesis processes (Wada, Fujiwara, Kanemasa, & Tsuge, 1987).
Catalysis and Chemical Reactions : Research has also focused on the mechanism of metathesis homodimerization of terminal olefins catalyzed by chelated ruthenium complexes, involving compounds like 3-cyclohexyl-1-propenes. This study contributes to understanding the mechanisms and selectivity in catalyzed olefin reactions (Dang, Wang, & Wang, 2012).
Biological Effects : A study investigating the effects of 3-Phenyl-2-Propene-1-ol on prostaglandin E2 release from rat cerebral endothelial cells found that it significantly decreases IL-1beta-induced PGE(2) release, suggesting potential therapeutic applications in reducing fever (Guo, Huo, Zhao, Liu, Li, Guo, & Jiang, 2006).
Eigenschaften
IUPAC Name |
(E)-3-cyclohexylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSIYNNFGTVYJU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


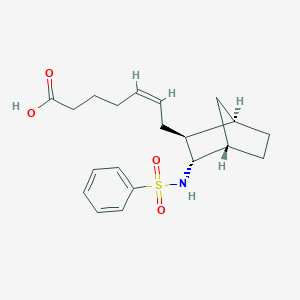


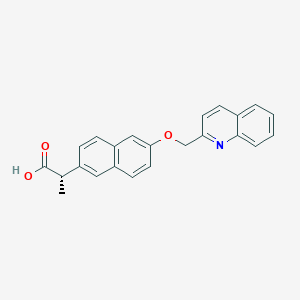

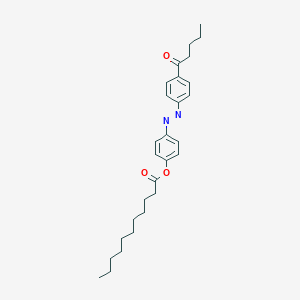
![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)
